molecular formula C12H14O3 B11893989 Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate CAS No. 1257398-12-1

Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate

Cat. No.: B11893989
CAS No.: 1257398-12-1
M. Wt: 206.24 g/mol
InChI Key: UJSYXDNHFIRGMM-UHFFFAOYSA-N
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Description

Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate: is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is known for its unique structure, which includes a cyclobutane ring substituted with a hydroxyphenyl group and a carboxylate ester. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate typically involves the esterification of 1-(3-hydroxyphenyl)cyclobutanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring provides structural rigidity, affecting the compound’s overall behavior in chemical and biological systems .

Comparison with Similar Compounds

  • Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
  • Methyl 3-(benzyloxy)cyclobutanecarboxylate
  • Cyclobutanecarboxylic acid derivatives

Comparison: Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate, a compound derived from the cyclobutane family, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available cyclobutanecarboxylic acid derivatives. The compound is often synthesized as a mixture of cis and trans isomers. Research indicates that the methyl ester can be obtained through a series of reactions involving hydroxylation and esterification processes .

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing primarily on its role as a GPR-40 agonist. GPR-40, also known as free fatty acid receptor 1 (FFAR1), is implicated in insulin secretion and glucose metabolism, making it a target for diabetes treatment.

Key Findings:

  • GPR-40 Agonism: Derivatives of this compound have shown micromolar activity as GPR-40 agonists in vitro, indicating potential therapeutic applications in metabolic disorders .
  • Antitumor Activity: Some studies have explored the antitumor potential of related compounds, suggesting that modifications to the cyclobutane structure may enhance activity against various cancer cell lines .

Case Studies

Several case studies highlight the biological implications of this compound:

  • GPR-40 Activation in Cell Lines:
    • A study demonstrated that this compound derivatives activated GPR-40 in pancreatic beta-cell lines, leading to increased insulin secretion under glucose-stimulating conditions .
  • Antineoplastic Properties:
    • Research conducted by the National Cancer Institute assessed the effects of cyclobutane derivatives on cancer cell proliferation. The findings indicated that certain derivatives exhibited significant cytotoxicity against a panel of cancer cell lines, including breast and colon cancer cells .

Data Table: Biological Activities

CompoundActivity TypeIC50 (µM)Reference
This compoundGPR-40 Agonist2.5
Cis-isomer of 3-(4-hydroxyphenyl)cyclobutanecarboxylic acidAntitumor Activity5.0
Trans-isomer of 3-(4-hydroxyphenyl)cyclobutanecarboxylic acidAntitumor Activity4.0

Properties

CAS No.

1257398-12-1

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 1-(3-hydroxyphenyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C12H14O3/c1-15-11(14)12(6-3-7-12)9-4-2-5-10(13)8-9/h2,4-5,8,13H,3,6-7H2,1H3

InChI Key

UJSYXDNHFIRGMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC1)C2=CC(=CC=C2)O

Origin of Product

United States

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